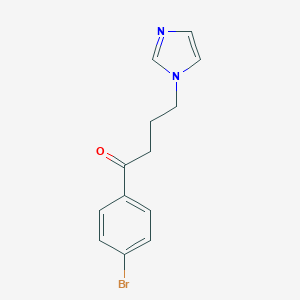

1-(4-Bromophenyl)-4-1H-imidazol-1-yl-butanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves various chemical reactions. For instance, the synthesis of 4-(4-Bromophenyl)-thiazol-2-amine derivatives involves physicochemical and spectral characteristics . Another example is the synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine via Suzuki cross-coupling .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various methods. For instance, the X-ray structure analysis of 1-(4-bromophenyl)-3-(4-chlorophenyl)-prop-2-en-1-one revealed that the two phenyl rings of the molecule are not coplanar, with a dihedral angle of 46.3 (0)° .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a variety of imine derivatives have been synthesized via Suzuki cross-coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids in moderate to good yields .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, 4-Bromophenylacetylene has a density of 1.4±0.1 g/cm3, a boiling point of 309.8±11.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Industry: Anticancer and Antimicrobial Applications

The structural motif of 1-(4-Bromophenyl)-4-1H-imidazol-1-yl-butanone is of significant interest in the pharmaceutical industry due to its potential anticancer and antimicrobial activities. Compounds with similar structures have been shown to exhibit these properties, making them valuable for drug development and therapeutic applications .

Agriculture: Herbicide Detoxifiers

In the agricultural sector, derivatives of this compound could be utilized as herbicide detoxifiers. The bromophenyl group, when incorporated into certain molecules, has been found to enhance the detoxifying effects on herbicides, potentially reducing their environmental impact and improving crop safety .

Safety and Hazards

The safety data sheet for 4-Bromobenzyl mercaptan, a similar compound, suggests that it is a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation . Another compound, 1-(4-Bromophenyl)ethanol, is classified as having acute toxicity, skin irritation, eye irritation, and specific target organ toxicity .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . Another compound, 1-(2-(1H-indol-3-yl)ethyl)-3-(4-bromophenyl)thiourea, showed potent activity against HIV-1 .

Mode of Action

A compound with a similar structure, a gold (iii) complex of 3-(4-bromophenyl)-1-pyridin-2-ylprop-2-en-1-one thiosemicarbazone, was found to inhibit the enzymatic activity of thioredoxin reductase (trxr) and topoisomerase ib (topo ib) .

Biochemical Pathways

The inhibition of trxr and topo ib by a similar compound suggests that it may affect the redox homeostasis and dna replication pathways .

Pharmacokinetics

A study on similar compounds suggested that they have promising adme properties .

Result of Action

The inhibition of trxr and topo ib by a similar compound could potentially lead to oxidative stress and dna damage, respectively .

Eigenschaften

IUPAC Name |

1-(4-bromophenyl)-4-imidazol-1-ylbutan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O/c14-12-5-3-11(4-6-12)13(17)2-1-8-16-9-7-15-10-16/h3-7,9-10H,1-2,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYNSQBPZCFNNGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCN2C=CN=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90435049 |

Source

|

| Record name | 1-(4-Bromophenyl)-4-(1H-imidazol-1-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromophenyl)-4-1H-imidazol-1-yl-butanone | |

CAS RN |

149490-78-8 |

Source

|

| Record name | 1-(4-Bromophenyl)-4-(1H-imidazol-1-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.